4-Fluorophenylmagnesium bromide 4-Fluorophenylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 352-13-6
VCID: VC1750873
InChI: InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
SMILES: C1=CC(=CC=[C-]1)F.[Mg+2].[Br-]
Molecular Formula: C6H4BrFMg
Molecular Weight: 199.3 g/mol

4-Fluorophenylmagnesium bromide

CAS No.: 352-13-6

Cat. No.: VC1750873

Molecular Formula: C6H4BrFMg

Molecular Weight: 199.3 g/mol

* For research use only. Not for human or veterinary use.

4-Fluorophenylmagnesium bromide - 352-13-6

Specification

CAS No. 352-13-6
Molecular Formula C6H4BrFMg
Molecular Weight 199.3 g/mol
IUPAC Name magnesium;fluorobenzene;bromide
Standard InChI InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Standard InChI Key BRKADVNLTRCLOW-UHFFFAOYSA-M
SMILES C1=CC(=CC=[C-]1)F.[Mg+2].[Br-]
Canonical SMILES C1=CC(=CC=[C-]1)F.[Mg+2].[Br-]

Introduction

Physical and Chemical Properties

Basic Properties and Identification

4-Fluorophenylmagnesium bromide is an organometallic compound with the molecular formula C6H4BrFMg and a molecular weight of 199.31 g/mol . It is commonly identified by its CAS number 352-13-6 and is classified as a Grignard reagent . The compound features a magnesium atom bound to both bromine and a 4-fluorophenyl group. For systematic identification purposes, the following table summarizes its key identifiers:

PropertyValue
CAS Number352-13-6
Molecular FormulaC6H4BrFMg
Molecular Weight199.31 g/mol
SMILES NotationFC1=CC=C([Mg]Br)C=C1
InChI KeyQYBFFRXNNFXREA-UHFFFAOYSA-M
Synonymsp-Fluorophenylmagnesium bromide, Bromo(4-fluorophenyl)magnesium

Physical Properties

In its pure form, 4-Fluorophenylmagnesium bromide presents as a clear yellow to red-brown solution when dissolved in appropriate solvents . The physical properties of this compound are crucial for understanding its behavior in laboratory and industrial settings. The table below summarizes its key physical characteristics:

Physical PropertyValue
AppearanceClear yellow to red-brown solution
Melting Point5°C
Boiling Point66°C
Density1.043 g/mL at 25°C
Flash Point-40°F

These physical properties indicate the highly reactive nature of the compound and inform the necessary handling precautions .

Synthesis and Preparation

Laboratory Synthesis Methodology

The synthesis of 4-Fluorophenylmagnesium bromide typically follows the classical Grignard reagent preparation route. This involves the reaction of 4-fluorobromobenzene with magnesium metal in an appropriate ethereal solvent. A detailed synthetic procedure can be described as follows:

  • Magnesium turnings (53.5 g, 2.2 mol) and iodine (0.3 g, as an activator) are placed in a 4-liter reactor under nitrogen atmosphere at room temperature .

  • The mixture is heated to 70°C to activate the magnesium surface .

  • A solution of 4-fluorobromobenzene (369.5 g, 2.11 mol) in tetrahydrofuran (1960 mL) is added dropwise over one hour .

  • After complete addition, the reaction mixture is heated to reflux temperature (68-70°C) for 30 minutes .

  • The mixture is then cooled to 25°C, yielding approximately 2000 g of a 20% solution of 4-Fluorophenylmagnesium bromide in tetrahydrofuran .

The synthesis requires specific handling considerations, including conducting the reaction under an inert atmosphere (typically nitrogen) to prevent oxidation of the highly reactive Grignard reagent, and protecting the final product from light and moisture .

Applications in Organic Synthesis

Pharmaceutical Intermediates

4-Fluorophenylmagnesium bromide plays a crucial role in pharmaceutical synthesis, particularly in the production of various therapeutic agents. Some notable pharmaceutical applications include:

  • Synthesis of Paroxetine: It serves as a key intermediate in the production of this widely prescribed antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class .

  • Production of Aprepitant: This Grignard reagent functions as an important intermediate in the synthesis of aprepitant, a neurokinin-1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting .

  • Development of Androgen Receptor Antagonists: The compound is utilized in the synthesis of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives, which have demonstrated potential as androgen receptor antagonists for treating conditions like prostate cancer .

General Synthetic Applications

Beyond pharmaceutical synthesis, 4-Fluorophenylmagnesium bromide exhibits versatility in various organic transformations:

  • Introduction of 4-Fluorophenyl Groups: The compound serves as an efficient reagent for introducing 4-fluorophenyl moieties into diverse organic structures .

  • Synthesis of Arylsulfides: Through cross-coupling reactions with thiols, this Grignard reagent enables the formation of arylsulfides, which are important structural components in various compounds of pharmaceutical and material science interest .

  • Carbonyl Addition Reactions: As a typical Grignard reagent, it undergoes nucleophilic addition to carbonyl compounds, producing secondary and tertiary alcohols bearing the 4-fluorophenyl substituent.

Hazard TypeDescription
FlammabilityExtremely flammable liquid and vapor (Category 1)
Water ReactivityCategory 2; In contact with water releases flammable gas
Acute ToxicityCategory 4; Harmful if swallowed
CorrosivityCategory 1B; Causes severe skin burns and eye damage
Target Organ ToxicityCategory 3; May cause drowsiness or dizziness; affects central nervous system

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